molecular formula C8H14O3S2 B6218496 2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid CAS No. 2751620-07-0

2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid

Cat. No. B6218496
CAS RN: 2751620-07-0
M. Wt: 222.3
InChI Key:
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Description

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid (2-MECA) is an organic compound with a molecular formula of C6H10O4S2. It is a white powder that is soluble in water and is used in a variety of scientific research applications. It is also known as 2-Methoxyethyl Dithiocarboxylic Acid (2-MEDC) or 2-Methoxyethyl Dithiocarbonic Acid (2-MEDCA). 2-MECA is commonly used as a reagent in the synthesis of other compounds, and its mechanism of action is well understood. In addition, 2-MECA has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

2-MECA is widely used in scientific research, particularly in the fields of biochemistry and organic chemistry. It is commonly used as a reagent in the synthesis of other compounds, and it is also used in the synthesis of peptides and proteins. In addition, 2-MECA is used in the synthesis of polymers, surfactants, and other materials.

Mechanism of Action

The mechanism of action of 2-MECA is well understood. It is believed that the compound reacts with sulfur-containing molecules to form a dithiocarboxylate anion, which can then react with other molecules to form a variety of products. The reaction is catalyzed by an alkaline catalyst, and the yield of the desired product depends on the reaction conditions.
Biochemical and Physiological Effects
2-MECA has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of certain bacteria and fungi, as well as an inhibitory effect on the growth of certain cancer cells. In addition, 2-MECA has been shown to have an anti-inflammatory effect and to possess antioxidant properties.

Advantages and Limitations for Lab Experiments

2-MECA has several advantages and limitations for laboratory experiments. One of the main advantages of using 2-MECA is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, 2-MECA can be toxic in high concentrations and should be handled with care.

Future Directions

There are numerous potential future directions for 2-MECA research. One of the most promising areas is the development of new synthetic methods for the synthesis of 2-MECA and related compounds. In addition, further research into the biochemical and physiological effects of 2-MECA could lead to new therapeutic applications. Finally, further investigation into the mechanism of action of 2-MECA could lead to improved synthetic methods and new applications.

Synthesis Methods

2-MECA is typically synthesized by reacting ethylene oxide with carbon disulfide in the presence of an alkaline catalyst. This reaction yields a mixture of 2-MECA and 2-methoxyethyl-1,3-dithiacyclopentane-2-carboxylic acid (2-ME-DCP), which can then be separated by distillation. The reaction is carried out at temperatures between 40 and 80 degrees Celsius, and the yield of 2-MECA is typically around 85%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-methoxyethanol", "1,3-propanedithiol", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 2-methoxyethanol is reacted with 1,3-propanedithiol in the presence of acetic anhydride to form 2-(2-methoxyethyl)-1,3-dithiane.", "Step 2: The crude product from step 1 is purified by recrystallization in ethanol.", "Step 3: The purified 2-(2-methoxyethyl)-1,3-dithiane is oxidized with sodium hydroxide and hydrogen peroxide to form the corresponding sulfone.", "Step 4: The sulfone is hydrolyzed with hydrochloric acid to form the corresponding sulfonic acid.", "Step 5: The sulfonic acid is neutralized with sodium bicarbonate to form the corresponding sodium salt.", "Step 6: The sodium salt is acidified with hydrochloric acid to form 2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid.", "Step 7: The crude product from step 6 is purified by recrystallization in water and ethyl acetate." ] }

CAS RN

2751620-07-0

Molecular Formula

C8H14O3S2

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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